molecular formula C18H25N3OS B14705279 2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 22833-32-5

2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B14705279
CAS No.: 22833-32-5
M. Wt: 331.5 g/mol
InChI Key: MLDCGRQQNLKLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]benzimidazole family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature. The structure of the resulting compound is confirmed by single-crystal X-ray diffraction .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including bromination and subsequent reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination leads to the formation of brominated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate immune responses, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dibutylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties.

Properties

CAS No.

22833-32-5

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

2-[(dibutylamino)methyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H25N3OS/c1-3-5-11-20(12-6-4-2)13-16-17(22)21-15-10-8-7-9-14(15)19-18(21)23-16/h7-10,16H,3-6,11-13H2,1-2H3

InChI Key

MLDCGRQQNLKLHY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1C(=O)N2C3=CC=CC=C3N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.